molecular formula C8H6O3S B126718 (E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid CAS No. 71150-02-2

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid

Cat. No. B126718
CAS RN: 71150-02-2
M. Wt: 182.2 g/mol
InChI Key: FTZYPJRMSXWPEO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid, also known as 4-oxo-2-thiophenebutanoic acid, is a sulfur-containing acid that is found in a variety of natural sources. It is a colorless solid and has a melting point of 191-192°C. It is used in a variety of applications, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.

Mechanism of Action

The exact mechanism of action of (E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, as well as to have the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid has several advantages for use in lab experiments. It is relatively inexpensive, easily obtained, and has a low toxicity profile. Additionally, the synthesis of this compound is relatively simple and can be accomplished in a short period of time.
However, there are also some limitations to using this compound in lab experiments. It has a low solubility in water, which can limit its use in certain applications. Additionally, it can be difficult to purify and can be prone to racemization, which can lead to inconsistent results.

Future Directions

There are a number of potential future directions for (E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid research. These include further investigation into its potential anti-inflammatory and antioxidant properties, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its potential use as a pharmaceutical intermediate and its potential use in the development of new drugs. Other potential areas of research include its potential use in the synthesis of polymers and its potential use as a reagent in organic synthesis.

Synthesis Methods

The most common method for synthesizing (E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid is by the oxidation of thiophene-2-carboxylic acid. Thiophene-2-carboxylic acid is first treated with a strong oxidizing agent, such as potassium permanganate, to form the corresponding aldehyde. The aldehyde is then treated with an alkaline solution of sodium hypochlorite to form the desired acid.

Scientific Research Applications

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophene-2-carboxamides and thiophene-2-carboxylates. It has also been used as a starting material for the synthesis of biologically active compounds, such as the antifungal agent thiabendazole and the anti-inflammatory agent diclofenac.

properties

IUPAC Name

(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYPJRMSXWPEO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoic acid

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